N-(2,2-dimethylpropyl)-2-methylaniline
Description
N-(2,2-Dimethylpropyl)-2-methylaniline (CAS 74173-02-7) is a tertiary amine derivative with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . Its structure consists of a 2-methylaniline moiety substituted with a neopentyl (2,2-dimethylpropyl) group at the nitrogen atom. The SMILES representation is CC1=CC=CC=C1NCC(C)(C)C, highlighting the branched alkyl chain and aromatic ring .
Properties
CAS No. |
74173-02-7 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-2-methylaniline |
InChI |
InChI=1S/C12H19N/c1-10-7-5-6-8-11(10)13-9-12(2,3)4/h5-8,13H,9H2,1-4H3 |
InChI Key |
HWJVXLISVLDQNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)-2-methylaniline typically involves the alkylation of 2-methylaniline with 2,2-dimethylpropyl halides under basic conditions. One common method is to react 2-methylaniline with 2,2-dimethylpropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetone at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group in N-(2,2-dimethylpropyl)-2-methylaniline undergoes oxidation under varying conditions to yield nitroso or nitro derivatives. The bulky neopentyl group modulates reactivity by introducing steric hindrance.
| Reagent | Conditions | Major Product | Mechanistic Pathway |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60–80°C | N-(2,2-dimethylpropyl)-2-methylnitrobenzene | Electron-deficient aromatic ring oxidation |
| H₂O₂ (catalytic Fe³⁺) | Aqueous ethanol, RT | N-(2,2-dimethylpropyl)-2-methylnitrosobenzene | Radical-mediated oxidation |
Key Findings :
-
Strong oxidants like KMnO₄ favor nitro group formation, while milder agents (H₂O₂) produce nitroso intermediates.
-
Steric effects from the neopentyl group slow reaction rates compared to unsubstituted anilines.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring undergoes substitution at positions activated by the electron-donating amine and methyl groups. The bulky neopentyl group directs substitution to the para position relative to the methyl group.
Mechanistic Insight :
-
The amine group activates the ring, but steric hindrance from the neopentyl group limits ortho substitution.
-
Methyl group ortho to the amine further directs incoming electrophiles to the para position .
Alkylation and Acylation
The amine group participates in alkylation and acylation reactions, though steric hindrance reduces efficiency compared to less substituted anilines.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | CH₃I | K₂CO₃, DMF, 80°C | N-(2,2-dimethylpropyl)-N-methyl-2-methylaniline |
| Acylation | Acetyl chloride | Pyridine, 0°C | N-(2,2-dimethylpropyl)-2-methylacetanilide |
Limitations :
-
Quaternary ammonium salts form only under high-pressure conditions due to steric bulk.
-
Acylation yields drop below 50% compared to >80% for simpler anilines.
Palladium-Catalyzed Cross-Coupling
The compound participates in Buchwald-Hartwig amination and Suzuki-Miyaura coupling when functionalized with halogens.
| Reaction | Catalyst | Conditions | Product |
|---|---|---|---|
| Bromination + Suzuki | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivatives | 4-aryl-N-(2,2-dimethylpropyl)-2-methylaniline |
| Buchwald-Hartwig | [(o-tolyl)₃P]₂Pd, dioxane, 90°C | N-aryl derivatives | N-(2,2-dimethylpropyl)-N-aryl-2-methylaniline |
Data Highlights :
-
Bromination at the para position is prerequisite for coupling .
-
Yields for Suzuki reactions range from 60–75%, influenced by steric bulk .
Acid-Base Reactions
The amine group acts as a weak base, forming salts with strong acids.
| Acid | Conditions | Product | Application |
|---|---|---|---|
| HCl (concentrated) | Ethanol, RT | This compound hydrochloride | Purification via crystallization |
Solubility Note :
Scientific Research Applications
N-(2,2-dimethylpropyl)-2-methylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, depending on the nature of the target and the compound’s binding affinity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Physicochemical Comparisons
The following table summarizes key parameters of N-(2,2-dimethylpropyl)-2-methylaniline and its analogs:
Key Observations :
- Steric Effects : The neopentyl group in the target compound introduces significant steric hindrance compared to simpler amines like methyl(2-methylpropyl)amine . This reduces nucleophilicity but enhances stability.
- Heterocyclic Modifications : The oxadiazole-containing analog (C₁₅H₂₂N₄O) demonstrates enhanced aromaticity and hydrogen-bonding capacity, which may influence biological activity .
Reactivity and Functional Group Comparisons
Amine Reactivity :
- The target compound’s tertiary amine is less reactive in alkylation/acylation reactions compared to primary amines like methyl(2-methylpropyl)amine .
- Nitroso derivatives (e.g., 31820-22-1) are prone to nitrosamine-related toxicity, a concern absent in the target compound .
Aromatic Substitution :
- The 2-methylaniline backbone in the target compound directs electrophilic substitution to the para position, similar to other methyl-substituted anilines. Fluorinated analogs (e.g., compound 21) show altered regioselectivity due to electron-withdrawing fluorine atoms .
Biological Activity
N-(2,2-Dimethylpropyl)-2-methylaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic amine characterized by a dimethylpropyl group attached to a methylaniline structure. Its molecular formula is , and it features a chiral center that may influence its biological effects. The unique structural features contribute to its interaction with various biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways:
- Molecular Targets : The compound may modulate the activity of enzymes and receptors, affecting cellular functions.
- Biochemical Pathways : It can influence pathways related to cell signaling, metabolism, and gene expression, which are crucial for its antimicrobial and anticancer properties .
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Research has also explored the anticancer potential of this compound. It has shown promising results in vitro against several cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In a study evaluating the cytotoxic effects on L1210 and P388 cancer cells, this compound was found to significantly reduce cell viability at concentrations above 50 µg/mL. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity Data
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that this compound possesses unique properties that enhance its biological activity. For example:
- N,N-Dimethylaniline : While it shares structural similarities, it lacks the pronounced anticancer effects observed in this compound.
- Other Anilines : Compounds such as N-phenyl-1-naphthylamine show some antibacterial activity but do not match the efficacy of this compound against specific pathogens .
Q & A
What are the recommended synthetic routes for N-(2,2-dimethylpropyl)-2-methylaniline, and how can reaction conditions be optimized?
Basic
The synthesis typically involves alkylation of 2-methylaniline with 2,2-dimethylpropyl bromide or iodide under basic conditions. A method analogous to uses K₂CO₃ in dimethylformamide (DMF) to facilitate nucleophilic substitution. For optimization, temperature (room temperature vs. reflux) and stoichiometry (excess alkylating agent) should be varied to improve yield . Purification via liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography is recommended to isolate the product.
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, dimethylpropyl CH₃ groups at δ 1.0–1.5 ppm).
- Mass Spectrometry (EI-MS) : To verify molecular weight (e.g., expected [M⁺] at m/z ~191).
- HPLC with UV detection : For purity assessment, using C18 columns and acetonitrile/water gradients .
Cross-referencing with FT-IR (N-H stretch at ~3400 cm⁻¹) ensures structural fidelity.
How should stability studies be designed to evaluate storage conditions for this compound?
Basic
Stability is influenced by light, temperature, and oxygen. Design experiments by:
- Storing aliquots under varied conditions (e.g., -20°C in dark with inert atmosphere vs. room temperature).
- Monitoring degradation via HPLC at intervals (0, 1, 3 months). suggests degradation occurs above -20°C, with increased vapor pressure (0.335 mmHg at 25°C) necessitating sealed containers .
What strategies can resolve contradictions in reported solubility data for this compound?
Advanced
Conflicting solubility (e.g., chloroform vs. DMSO) may arise from impurities or polymorphic forms. Methodological approaches include:
- Purity verification : Use DSC (differential scanning calorimetry) to check crystallinity.
- Solvent screening : Test solubility in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) via NMR saturation studies.
- Hansen Solubility Parameters : Calculate HSPs to predict optimal solvents .
How can researchers design experiments to assess its potential as a P2X7 receptor modulator?
Advanced
Leverage structural analogs like A-740003 ( ), a P2X7 antagonist with a 2,2-dimethylpropyl group. Experimental design includes:
- Competitive binding assays : Use [³H]-AZD9056 as a radioligand in HEK293 cells expressing human P2X7.
- Calcium flux assays : Measure intracellular Ca²⁺ changes via FLIPR in response to ATP + compound co-administration.
- In vivo neuropathic pain models : Dose-response studies in rats with chronic constriction injury .
What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution reactions?
Advanced
Density Functional Theory (DFT) can model reaction pathways:
- Calculate activation energies for substitution at the ortho vs. para positions of 2-methylaniline.
- Use molecular electrostatic potential (MEP) maps to identify electron-deficient aromatic regions.
- Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via GC-MS) .
How do steric effects of the 2,2-dimethylpropyl group influence its biological activity?
Advanced
The bulky tert-butyl-like group may hinder binding to flat binding pockets. Strategies to study this:
- SAR studies : Synthesize analogs with smaller substituents (e.g., methyl, ethyl) and compare IC₅₀ values.
- X-ray crystallography : Resolve ligand-receptor complexes (e.g., with P2X7) to visualize steric clashes.
- Molecular dynamics simulations : Analyze conformational flexibility and binding pocket occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
